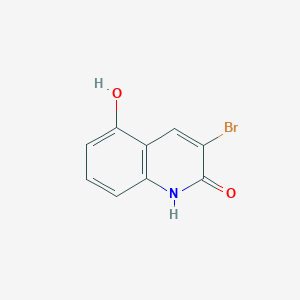
3-溴-5-羟基-2(1H)-喹啉酮
描述
“3-Bromo-5-hydroxy-2-picoline” is a chemical compound with the CAS Number: 186593-45-3 . It has a molecular weight of 188.02 .
Physical and Chemical Properties This compound has a predicted boiling point of 328.2±37.0 °C and a predicted density of 1.655±0.06 g/cm3 . Its storage temperature is ambient .
科学研究应用
1. 抗病毒活性
3-溴-5-羟基-2(1H)-喹啉酮衍生物显示出作为HIV-1整合酶抑制剂的潜力。研究表明它们的酶活性和抗病毒活性,特别强调酸性化合物在抑制HIV-1整合酶方面的有效性优于酯化合物 (Vandurm et al., 2009)。此外,这些喹啉酮衍生物的电子跃迁,包括它们的中性和负离子形式,在HIV-1抑制的背景下已经得到探讨,使用紫外-可见光谱和理论分析 (Vandurm et al., 2009)。
2. 抗癌特性
包括类似于3-溴-5-羟基-2(1H)-喹啉酮的喹啉酮衍生物已被合成并测试其对各种癌细胞系的细胞毒活性。这些研究为它们作为抗癌药物的潜力以及它们的构效关系提供了见解 (Soural et al., 2006)。在另一项研究中,评估了新的喹啉酮衍生物的光抗增殖活性,展示了它们在白血病和腺癌细胞系中的潜力 (Chimichi et al., 2006)。
3. 合成方法
研究集中在开发喹啉酮衍生物的合成有效方法上。这包括喹啉酮库的固相合成,这对于研究它们的生物活性和开发新药物至关重要 (Kwak et al., 2015)。另一项研究提出了一个高效的三组分合成转-二氢呋喃[3,2-c]-喹啉-4(2H)-酮的方法,展示了绿色化学应用的潜力 (Indumathi et al., 2012)。
4. 生物活性
与3-溴-5-羟基-2(1H)-喹啉酮结构相关的2-苯基-3-羟基-4(1H)-喹啉酮已被研究用于一系列生物活性。这些包括作为拓扑异构酶、旋转酶和IMPDH的抑制剂,显示出抗癌和免疫抑制特性 (Hradil et al., 2009)。
安全和危害
属性
IUPAC Name |
3-bromo-5-hydroxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-6-4-5-7(11-9(6)13)2-1-3-8(5)12/h1-4,12H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFNVCCFWPMVSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C(=O)N2)Br)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-5-hydroxy-2(1H)-quinolinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



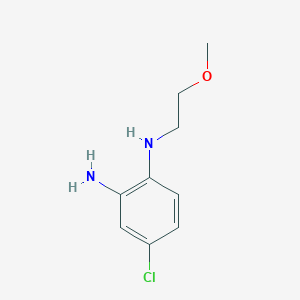
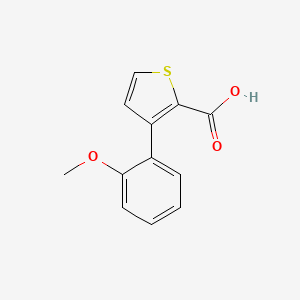
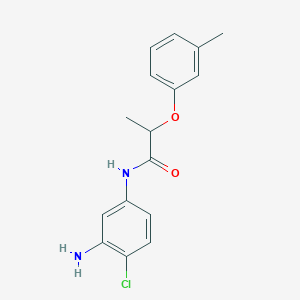
![2-[(3-Methoxypropyl)amino]isonicotinic acid](/img/structure/B1390932.png)
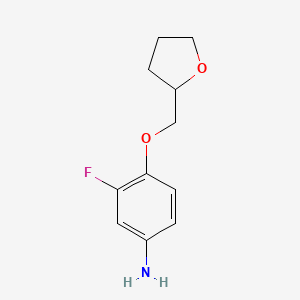
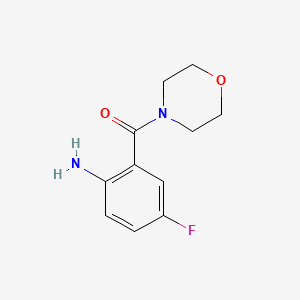
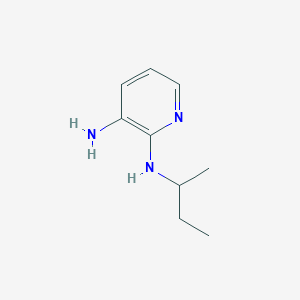
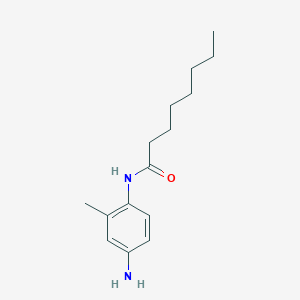
![2-[(1-Methylpiperidin-4-yl)amino]benzoic acid](/img/structure/B1390942.png)
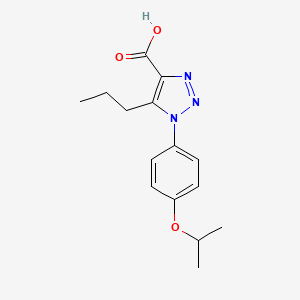
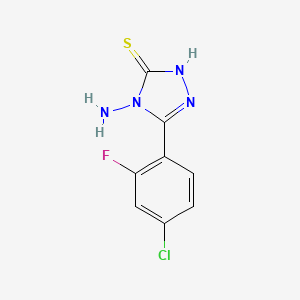
![2-[2-(1-Naphthyloxy)ethyl]piperidine](/img/structure/B1390947.png)
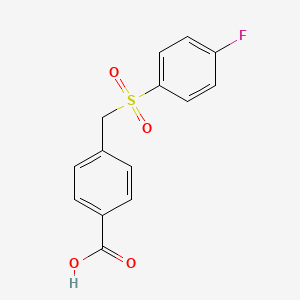
![1H-indol-3-yl[(3-methylbutyl)amino]acetic acid](/img/structure/B1390949.png)